

4-Amino-3,5-dichlorophenacylbromide: A Technical Guide for Pharmaceutical Intermediates

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Compound of Interest		
Compound Name:	4-Amino-3,5- dichlorophenacylbromide	
Cat. No.:	B195759	Get Quote

Introduction

4-Amino-3,5-dichlorophenacylbromide, also known as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is a key organic compound primarily utilized as an intermediate in the synthesis of various pharmaceutical active ingredients (APIs).[1][2][3] Its molecular structure, featuring a reactive α -bromoketone moiety and a substituted aniline ring, makes it a versatile building block in medicinal chemistry.[4] This technical guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development. This compound is particularly notable as a crucial precursor in the synthesis of Clenbuterol, a β 2-adrenergic agonist.[2][5] It also serves as an important reference standard for analyzing impurities in Clenbuterol drug products.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of **4-Amino-3,5-dichlorophenacylbromide** are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

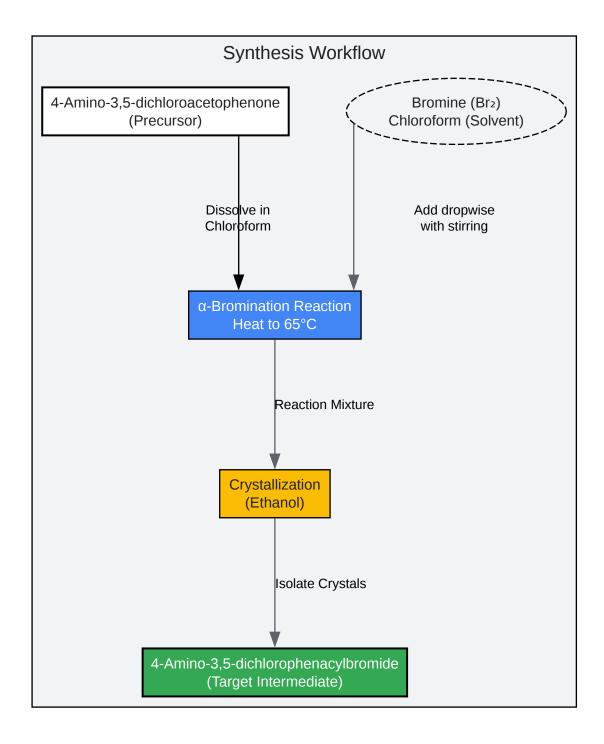


Property	Value	References
CAS Number	37148-47-3	[1][2][6]
Molecular Formula	C ₈ H ₆ BrCl ₂ NO	[6][7]
Molecular Weight	282.95 g/mol	[6][7]
Appearance	Off-White to Yellow Solid	[1][2][6]
Melting Point	140-145 °C	[2][6][7]
Boiling Point	396.4 ± 42.0 °C at 760 mmHg	[6][7]
Density	1.764 ± 0.06 g/cm ³	[6][7]
Flash Point	193.6 ± 27.9 °C	[6][7]
Solubility	Slightly soluble in DMSO and Ethyl Acetate	[2][6]
Storage	-20°C Freezer, Under Inert Atmosphere	[2]

Synthesis and Manufacturing

The primary route for synthesizing **4-Amino-3,5-dichlorophenacylbromide** involves the α -bromination of its precursor, 4-Amino-3,5-dichloroacetophenone.[2] This reaction is a critical step that introduces the reactive bromide, enabling subsequent nucleophilic substitution reactions.





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Workflow for the synthesis of the target intermediate.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichlorophenacylbromide

Foundational & Exploratory





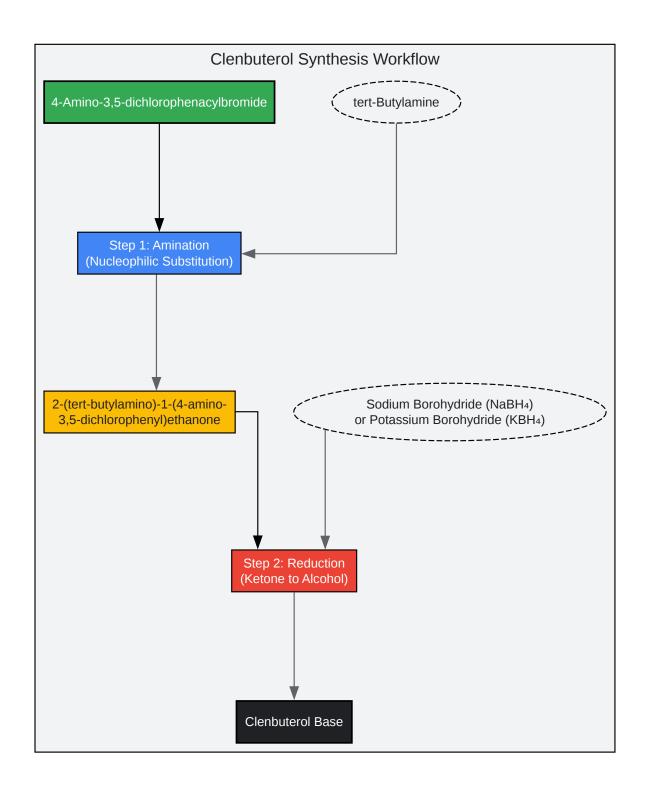
This protocol details the laboratory-scale synthesis via bromination of 4-Amino-3,5-dichloroacetophenone.[2][8]

- Preparation: Dissolve 4-Amino-3,5-dichloroacetophenone (1.0 eq) in a suitable solvent such as chloroform or a mixture of dichloromethane and methanol in a reaction flask.[2][8]
- Bromination: Heat the solution to approximately 65°C.[2] Slowly add a solution of bromine (Br₂) (approx. 1.0-1.2 eq) dropwise to the stirred reaction mixture. The reaction progress can be monitored by observing the color change from red (bromine) to pale yellow and confirmed by Thin Layer Chromatography (TLC).[2][8]
- Reaction Completion: Continue stirring for a few minutes after the addition of bromine is complete to ensure full conversion.[2]
- Work-up and Isolation: Quench the reaction by washing with an aqueous solution of sodium bisulfite and sodium bicarbonate.[8] Add ethanol to the mixture to induce precipitation/crystallization of the product.[2]
- Purification: Cool the mixture (freezing is suggested in some literature) to maximize crystal formation.[2] Filter the resulting crystals, wash with cold chloroform or another suitable solvent, and dry at a low temperature to yield the final product.[2]

Application as a Pharmaceutical Intermediate

The most significant application of **4-Amino-3,5-dichlorophenacylbromide** is as a key starting material for the synthesis of Clenbuterol, a potent bronchodilator.[5] The synthesis involves a two-step process: an initial nucleophilic substitution followed by a reduction.





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Key steps in the synthesis of Clenbuterol.



Experimental Protocol: Synthesis of Clenbuterol

This protocol is adapted from established literature procedures for the synthesis of Clenbuterol from **4-Amino-3,5-dichlorophenacylbromide**.[5]

- Amination Reaction (Step 1):
 - Dissolve 4-Amino-3,5-dichlorophenacylbromide (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol in a round-bottom flask.[5]
 - Cool the solution in an ice water bath (0°C) and protect the reaction with an inert atmosphere (e.g., N₂).[5]
 - Slowly add tert-Butylamine (2.0 eq) to the reaction mixture.[5]
 - Maintain the reaction at 0°C for 3 hours, then allow it to proceed at room temperature for an additional hour.[5]
- Reduction Reaction (Step 2):
 - Cool the reaction mixture back down in an ice water bath.[5]
 - Slowly add a reducing agent, such as potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) (approx. 1.6 eq), to the flask.[5]
 - After 2 hours, remove the ice bath, add methanol, and stir the reaction at room temperature overnight (approx. 16 hours).[5]
- Work-up and Purification:
 - Remove the bulk of the solvent via rotary evaporation.[5]
 - Quench the reaction by adding water and extract the product into an organic solvent like dichloromethane.[5]
 - Combine the organic layers and dry over anhydrous sodium sulfate.[5]



 After filtration, remove the solvent. The crude product can be purified by column chromatography to yield Clenbuterol base.[5] The base can be further converted to its hydrochloride salt using alcoholic HCI.

Related Reactions: Synthesis of Chiral Precursors

4-Amino-3,5-dichlorophenacylbromide can also be used to synthesize chiral precursors for enantiopure β 2-agonists. The ketone moiety can be reduced to a secondary alcohol, which can then be resolved or synthesized asymmetrically.[8]

Experimental Protocol: Reduction to 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol

This protocol describes the chemical reduction of the ketone to its corresponding alcohol.[8]

- Preparation: Dissolve 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (1.0 eq) in ethanol at 0°C.
- Reduction: Add sodium borohydride (NaBH₄) (approx. 2.0 eq) in portions over 20 minutes with stirring.[8]
- Reaction Monitoring: Slowly warm the reaction to room temperature and monitor the conversion by TLC.[8]
- Work-up: Once the starting material is consumed, quench the reaction with dilute HCl until gas evolution ceases.[8]
- Isolation: Remove water and ethanol via azeotropic distillation. Dissolve the remaining solids in ethyl acetate and extract with saturated sodium bicarbonate solution and brine.[8]
- Purification: Dry the organic layer, concentrate it, and purify the residue using column chromatography to obtain the desired bromo alcohol.[8]

Safety and Handling

4-Amino-3,5-dichlorophenacylbromide is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory or industrial setting.



Safety Aspect	Recommendation	References
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood.	[9][10]
Inhalation	May cause respiratory irritation. If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen.	[6][10][11]
Skin Contact	Causes skin irritation. In case of contact, immediately wash off with soap and plenty of water. Remove contaminated clothing.	[9][10][11]
Eye Contact	Causes serious eye irritation. Rinse cautiously with water for several minutes. Seek immediate medical attention.	[9][10][11]
Ingestion	Harmful if swallowed. Rinse mouth with water and call a poison control center or doctor immediately. Do not induce vomiting.	[9][10]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.	[9][10][12]
Fire Fighting	Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.	[10]



Wear self-contained breathing apparatus.

Conclusion

4-Amino-3,5-dichlorophenacylbromide is a high-value intermediate whose utility is firmly established in the pharmaceutical industry. Its primary role in the efficient synthesis of Clenbuterol underscores its importance. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is crucial for its safe and effective application in drug discovery and manufacturing workflows.

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